molecular formula C14H16FNO3S2 B2826180 4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1421441-54-4

4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No. B2826180
CAS RN: 1421441-54-4
M. Wt: 329.4
InChI Key: RCURMNLYSQTJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

A study highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, demonstrating their ability to inhibit cyclooxygenase-2 (COX-2) selectively. The introduction of a fluorine atom significantly enhanced COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Activation of Hydroxyl Groups for Covalent Attachment

Research has found that 4-fluorobenzenesulfonyl chloride serves as an excellent agent for activating hydroxyl groups on various carriers, facilitating the covalent attachment of biologicals to solid supports. This method demonstrates potential therapeutic applications, including the bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).

Anticancer Activity of Aminothiazole-Paeonol Derivatives

A study on the synthesis and evaluation of aminothiazole-paeonol derivatives showed significant anticancer activity against various cancer cell lines. The compound with 4-fluoro substitution exhibited potent inhibitory activity, highlighting its potential as a lead compound for developing anticancer agents (Tsai et al., 2016).

Fluorophores for Zinc Detection

A fluorophore designed for Zn2+ detection, incorporating a 4-methylbenzenesulfonamide group, demonstrated specificity and sensitivity in fluorescence studies. This work suggests the utility of such fluorophores in environmental and biological sensing applications (Coleman et al., 2010).

N-Demethylation of Amides Using N-Fluorobenzenesulfonimide

A novel method for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant was developed. This process, facilitated by a copper catalyst, results in the conversion of amides to carbinolamines and may open new pathways for chemical synthesis (Yi et al., 2020).

properties

IUPAC Name

4-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCURMNLYSQTJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

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